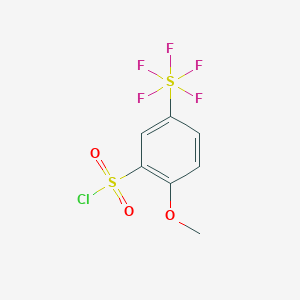

2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride

説明

Crystallographic Studies and Bonding Geometry

The crystallographic analysis of pentafluorosulfanyl-containing aromatic compounds reveals characteristic structural features that are expected to be present in this compound. Based on single crystal X-ray diffraction studies of related pentafluorosulfanyl compounds, the pentafluorosulfanyl group exhibits a distinctive umbrella geometry with the sulfur atom positioned in an approximately octahedral coordination environment. The structural parameters for similar pentafluorosulfanyl aromatic systems demonstrate remarkably consistent sulfur-fluorine bond lengths ranging from 1.572(3) to 1.618(3) Ångstroms, indicating strong covalent bonding character throughout the pentafluorosulfanyl unit.

The carbon-sulfur-fluorine axial bond angles in pentafluorosulfanyl aromatic compounds consistently measure between 178.94(14) and 180 degrees, reflecting the near-linear arrangement of the axial fluorine atoms with respect to the carbon-sulfur bond. The equatorial fluorine atoms maintain approximate 90-degree angles with adjacent equatorial fluorine atoms, confirming the octahedral geometry around the sulfur center. These geometric parameters suggest that this compound would exhibit similar structural characteristics, with the pentafluorosulfanyl group maintaining its characteristic umbrella shape while attached to the methoxy-substituted benzenesulfonyl chloride framework.

The molecular architecture of related compounds, such as 3-(Pentafluorothio)benzenesulfonyl chloride, provides insight into the expected structural features of the target compound. The molecular formula for the related compound is C6H4ClF5O2S2 with a molecular weight of 302.658 grams per mole. For this compound, the additional methoxy substituent would increase the molecular complexity while maintaining the core pentafluorosulfanyl and sulfonyl chloride functionalities.

Table 1: Comparative Structural Parameters of Pentafluorosulfanyl Aromatic Compounds

| Parameter | Range/Value | Reference Compound Type |

|---|---|---|

| Sulfur-Fluorine Bond Length | 1.572(3) - 1.618(3) Å | Pentafluorosulfanyl aromatics |

| Carbon-Sulfur-Fluorine Axial Angle | 178.94(14) - 180° | General pentafluorosulfanyl compounds |

| Equatorial Fluorine-Fluorine Angle | ~90° | Octahedral sulfur coordination |

| Molecular Weight (Related Compound) | 302.658 g/mol | 3-(Pentafluorothio)benzenesulfonyl chloride |

Electronic Effects of the Pentafluorosulfanyl Substituent

The pentafluorosulfanyl group exerts profound electronic effects that significantly influence the molecular properties of this compound. The electronegativity of the pentafluorosulfanyl group measures 3.65, which exceeds that of the trifluoromethyl group at 3.36, establishing it as one of the most electron-withdrawing substituents available in organic chemistry. This exceptional electron-withdrawing capacity manifests through both inductive and resonance mechanisms, creating a highly polarized molecular environment around the pentafluorosulfanyl-substituted aromatic ring.

Hammett sigma para values provide quantitative insight into the electronic effects of the pentafluorosulfanyl substituent. The sigma para value for the pentafluorosulfanyl group measures 0.68, substantially greater than the corresponding value of 0.54 for the trifluoromethyl group. This elevated sigma para value indicates significantly enhanced electron-withdrawing capability, which would be expected to influence the reactivity of the sulfonyl chloride functionality in this compound. The greater sigma inductive value of the pentafluorosulfanyl group at 0.55 compared to 0.39 for trifluoromethyl demonstrates superior bond polarization effects.

The dipole moment characteristics of pentafluorosulfanyl-containing compounds provide additional evidence of the electronic effects. Computational studies using the B3LYP/6-31G** method reveal that pentafluorosulfanylmethane exhibits a dipole moment of 2.78 Debye, significantly greater than the 2.06 Debye value for 1,1,1-trifluoroethane. For aromatic systems, pentafluorosulfanylbenzene displays a dipole moment of 3.44 Debye compared to 2.60 Debye for benzotrifluoride. These substantial dipole moments indicate that this compound would exhibit pronounced molecular polarity, influencing both its physical properties and chemical reactivity patterns.

Table 2: Electronic Parameters of Pentafluorosulfanyl vs. Trifluoromethyl Groups

| Electronic Parameter | Pentafluorosulfanyl | Trifluoromethyl | Difference |

|---|---|---|---|

| Electronegativity | 3.65 | 3.36 | +0.29 |

| Sigma Para Value | 0.68 | 0.54 | +0.14 |

| Sigma Inductive Value | 0.55 | 0.39 | +0.16 |

| Dipole Moment (aromatic) | 3.44 D | 2.60 D | +0.84 D |

| Sigma Resonance Value | 0.11 | 0.12 | -0.01 |

Conformational Analysis via Density Functional Theory

Density functional theory calculations provide crucial insights into the conformational preferences and electronic structure of this compound. The computational analysis of pentafluorosulfanyl-containing aromatic compounds using B3LYP/6-31G** methodology has established fundamental principles governing the conformational behavior of these molecular systems. The octahedral geometry around the sulfur center in the pentafluorosulfanyl group results in dramatically reduced barriers to rotation of the carbon-pentafluorosulfanyl bond relative to typical carbon-carbon bonds, a consequence of the longer carbon-sulfur and sulfur-fluorine bond lengths.

The conformational rigidity induced by pentafluorosulfanyl substitution represents a unique feature of these molecular systems. When incorporated into hydrocarbon chains or aromatic frameworks, the restricted rotation about the carbon-sulfur bond, resulting from interactions with nearby substituents, can lead to localized conformational constraints. For this compound, these conformational effects would be particularly relevant given the presence of both the methoxy substituent and the bulky sulfonyl chloride functionality on the same aromatic ring system.

Time-dependent density functional theory calculations on related pentafluorosulfanyl aromatic compounds have revealed characteristic electronic transitions that provide insight into the photophysical properties of these systems. The electronic transitions in pentafluorosulfanyl aromatics typically involve charge transfer processes that reflect the strong electron-withdrawing nature of the pentafluorosulfanyl substituent. For arenesulfenyl fluorides structurally related to pentafluorosulfanyl compounds, computational studies using B3LYP/6-311+G(d,p) methodology have predicted sulfur-fluorine bond lengths of approximately 1.70 Ångstroms, which align well with experimental crystallographic determinations.

The computational analysis of pentafluorosulfanyl substituent effects on molecular conformation has revealed specific dihedral angle constraints. For compounds containing pentafluorosulfanyl groups adjacent to hydroxyl functionalities, the sulfur-carbon-carbon-oxygen dihedral angle becomes constrained to approximately ±85 degrees. While this compound contains a methoxy rather than hydroxyl group, similar conformational constraints would be expected due to the stereoelectronic interactions involving the hypervalent sulfur center of the pentafluorosulfanyl group.

Table 3: Computational Parameters for Pentafluorosulfanyl Aromatic Systems

| Computational Method | Parameter | Value | System Type |

|---|---|---|---|

| B3LYP/6-31G** | Dipole Moment | 2.78 D | Pentafluorosulfanylmethane |

| B3LYP/6-31G** | Dipole Moment | 3.44 D | Pentafluorosulfanylbenzene |

| B3LYP/6-311+G(d,p) | Sulfur-Fluorine Bond | 1.70 Å | Arenesulfenyl fluorides |

| DFT General | Dihedral Constraint | ±85° | Sulfur-Carbon-Carbon-Oxygen |

| Experimental | Sulfur-Fluorine Range | 1.572-1.618 Å | Crystallographic studies |

特性

IUPAC Name |

2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF5O3S2/c1-16-6-3-2-5(18(9,10,11,12)13)4-7(6)17(8,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSTWEUYGVCCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Sulfonyl Chloride Formation

The sulfonyl chloride group is typically introduced by sulfonation of the aromatic ring followed by chlorination. A common method is the reaction of the corresponding aryl sulfonic acid or sulfonate intermediate with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Alternatively, direct sulfonylation of the aromatic ring using sulfonyl chloride reagents (e.g., benzene sulfonyl chloride derivatives) in the presence of bases like sodium hydride in solvents such as methylene dichloride or ethylene dichloride under controlled temperature conditions (0–25 °C) can yield sulfonyl chloride-substituted aromatics with high purity and yield.

- Example conditions:

- Base: NaH

- Solvent: CH2Cl2 or C2H4Cl2

- Temperature: 0–25 °C

- Reaction time: Overnight stirring

- Workup: Extraction, washing, drying with Na2SO4

The sulfonyl chloride group is sensitive and requires careful handling to avoid hydrolysis.

Methoxylation and Substituent Control

The methoxy group is either introduced by starting from methoxy-substituted aromatic precursors or by methylation of hydroxy-substituted intermediates using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The presence of the methoxy group influences the regioselectivity of sulfonylation and cross-coupling reactions, often directing substitution to the desired positions on the aromatic ring.

Example Synthetic Route (Literature-Based)

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| 1. Preparation of 4-bromo-2-methoxybenzene | Starting from 2-methoxyphenol, bromination using bromine or NBS | 4-bromo-2-methoxybenzene | High yield, >95% purity |

| 2. Pd-catalyzed coupling with pentafluorosulfanyl reagent | Pd(PPh3)4, Cs2CO3, toluene/water, 110 °C, 16 h | 2-methoxy-5-(pentafluorosulfur)benzene | 50-70% isolated yield |

| 3. Sulfonylation | Reaction with chlorosulfonic acid or sulfonyl chloride in presence of base (NaH), solvent CH2Cl2, 0–25 °C | 2-methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride | 60-80% yield, >95% purity |

This sequence allows for the controlled synthesis of the target compound with good overall yield and high chemical purity.

Research Findings and Data

- Yields: Pd-catalyzed cross-coupling reactions incorporating SF5 groups typically give yields ranging from 50% to 80%, depending on substrate and conditions.

- Purity: Final sulfonyl chloride products are generally obtained with purities above 95% as confirmed by TLC and HPLC analysis.

- Reaction Monitoring: TLC is used extensively to monitor reaction progress, with reactions often proceeding overnight at mild temperatures.

- Spectroscopic Characterization: ^1H NMR, ^19F NMR, and mass spectrometry confirm the presence of methoxy, sulfonyl chloride, and pentafluorosulfanyl groups.

- Stability: The pentafluorosulfanyl group is stable under the reaction conditions used for sulfonylation and cross-coupling, allowing for multi-step synthesis without degradation.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| SF5 Introduction | Pd-catalyst (Pd(PPh3)4), Cs2CO3, toluene/water, 110 °C, 12–18 h | Moderate to high yield (50–80%) |

| Sulfonyl Chloride Formation | Chlorosulfonic acid or sulfonyl chloride, NaH, CH2Cl2, 0–25 °C, overnight | High purity, sensitive to moisture |

| Methoxylation (if needed) | Methyl iodide or dimethyl sulfate, base, room temp to reflux | Often done on phenol precursors |

| Purification | Column chromatography, recrystallization | Ensures >95% purity |

| Analytical Techniques | TLC, HPLC, ^1H NMR, ^19F NMR, MS | Confirm structure and purity |

化学反応の分析

Types of Reactions

2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield sulfonamide or sulfonate derivatives .

科学的研究の応用

Overview

2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride is a fluorinated organic compound with significant applications in various scientific fields, particularly in medicinal chemistry and materials science. Its unique chemical structure, which includes both a methoxy group and a pentafluorosulfur moiety, contributes to its distinct reactivity and potential biological activities.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Medicinal Chemistry

Synthetic Chemistry

- Reactivity with Nucleophiles : This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols. The resulting products can include sulfonamide derivatives, which are valuable in pharmaceutical applications.

- Synthesis of Complex Molecules : The compound serves as an intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of complex structures that are essential in drug development.

Materials Science

- Functional Materials Development : The fluorinated nature of this compound may contribute to the development of advanced materials with specific properties, such as enhanced thermal stability or chemical resistance. Research into its application in polymer science or coatings could yield beneficial results.

Case Studies and Research Findings

While direct case studies specifically involving this compound are scarce, related research highlights its potential:

- Enzyme Inhibition Studies : Similar sulfonyl chlorides have been shown to inhibit carbonic anhydrases, which are crucial for pH regulation in biological systems. The potential for this compound to exhibit similar mechanisms warrants further investigation.

- Biological Activity Exploration : Research into structurally related compounds has demonstrated significant biological activities, such as antimicrobial and anticancer effects. These findings suggest that this compound may also possess similar properties.

作用機序

The mechanism of action of 2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

類似化合物との比較

Substituent Effects and Reactivity

Key Observations :

- The SF₅ group in the target compound and its analogs significantly enhances electrophilicity compared to CF₃ or CH₃ groups, making these derivatives more reactive in nucleophilic substitution reactions .

- Methoxy groups (-OCH₃) provide slight stabilization via resonance, whereas chloro groups (-Cl) introduce steric hindrance that may slow reaction kinetics .

Physicochemical Properties

Key Observations :

- SF₅-containing compounds exhibit higher molecular weights compared to CF₃ or unsubstituted analogs, impacting solubility and handling .

- Low-temperature storage (-20°C) is critical for SF₅ derivatives to prevent decomposition, whereas simpler analogs like benzenesulfonyl chloride are stable at room temperature .

Key Observations :

- All sulfonyl chlorides require strict safety protocols due to corrosivity and toxicity. SF₅ derivatives demand additional precautions for storage and disposal .

生物活性

2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C10H8ClF5O2S

- CAS Number : 1706447-05-3

The presence of the pentafluorosulfur group imparts significant reactivity and specificity, which may enhance its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and receptors.

1. Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. The inhibition occurs through the formation of covalent bonds with nucleophilic sites on the enzymes, leading to alterations in their activity.

- Target Enzymes : The compound selectively inhibits carbonic anhydrases (CAs), which play a crucial role in pH regulation and bicarbonate transport in tissues.

2. Modulation of Cellular Signaling

This compound influences cellular signaling pathways by activating G-protein-coupled receptors (GPCRs). This activation initiates downstream signaling cascades, such as the cyclic adenosine monophosphate (cAMP) pathway, resulting in changes in gene expression and cellular metabolism.

Cellular Effects

The impact of this compound on various cell types has been extensively studied:

- Neuronal Cells : It has been observed to affect neuronal excitability and synaptic plasticity by modulating intracellular calcium levels.

- Cardiovascular Effects : The compound exhibits potential therapeutic applications in managing conditions like hypertension by influencing cardiac contractility through sodium-calcium exchange modulation.

Research Findings and Case Studies

Recent studies have highlighted the diverse biological activities associated with this compound. Below are key findings:

| Activity Type | Result |

|---|---|

| Enzyme Inhibition | Selectively inhibited carbonic anhydrase II, affecting bicarbonate transport. |

| Neurobiology | Modulated neuronal signaling pathways, impacting excitability and plasticity. |

| Cardiovascular | Influenced cardiac function by modulating calcium influx, showing potential in hypertension management. |

Case Study 1: Inhibition of Carbonic Anhydrases

A study investigated the effects of this compound on human carbonic anhydrase II (hCA II). The results demonstrated significant inhibition of hCA II activity, suggesting potential applications in treating conditions like glaucoma where reduced intraocular pressure is desired.

Case Study 2: Neuroprotective Effects

In another study focusing on neuronal cells, the compound was shown to enhance synaptic plasticity through modulation of cAMP levels. This finding indicates its potential role in neuroprotection and cognitive enhancement.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-5-(pentafluorosulfur)benzenesulfonyl chloride, and what factors influence the choice of starting materials?

- Methodological Answer : Synthesis typically involves functionalization of a benzenesulfonyl chloride precursor. For example, derivatives like 2-fluoro-6-methoxybenzenesulfonamide are synthesized starting with fluorinated benzenesulfonyl chlorides, which undergo methoxy substitution and subsequent pentafluorosulfur group introduction via nucleophilic aromatic substitution or radical reactions . Key factors include the reactivity of the sulfonyl chloride group, steric hindrance from substituents, and the stability of intermediates under reaction conditions (e.g., temperature, solvent polarity).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for identifying pentafluorosulfur (-SF) environments, while NMR resolves methoxy (-OCH) and aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHClNOS, MW 337.78) and fragmentation patterns .

- IR Spectroscopy : Detects sulfonyl chloride (S=O stretching ~1370 cm) and methoxy (C-O stretching ~1250 cm) groups .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), goggles, and lab coats to avoid skin/eye contact, as benzenesulfonyl chloride derivatives are corrosive .

- Ventilation : Employ fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Storage : Store in airtight, light-resistant containers at 2–8°C to minimize decomposition .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and what decomposition products are formed?

- Methodological Answer :

- Light Sensitivity : Exposure to UV light accelerates decomposition, generating sulfur oxides (SO) and chlorinated byproducts .

- Thermal Stability : Above 50°C, thermal degradation releases CO and HF, confirmed via thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) .

- Best Practices : Store under inert gas (e.g., argon) in amber glass vials at –20°C for long-term stability .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Sulfonyl Chloride Reactivity : The electron-withdrawing pentafluorosulfur (-SF) and methoxy (-OCH) groups activate the sulfonyl chloride toward nucleophiles (e.g., amines, alcohols). Kinetic studies suggest a two-step mechanism: initial nucleophilic attack at sulfur, followed by chloride departure .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing transition states .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Data Validation : Cross-reference experimental conditions (e.g., temperature, solvent purity). For example, benzenesulfonyl chloride derivatives are typically insoluble in water but soluble in ethanol or acetone .

- Empirical Testing : Conduct solubility assays using standardized protocols (e.g., shake-flask method) under controlled humidity and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。